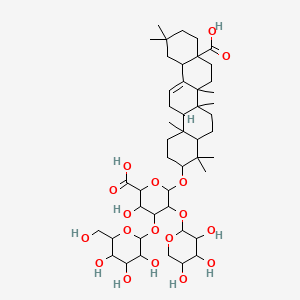
Tarasaponin II
Description
Tarasaponin II is a triterpenoid saponin primarily isolated from Aralia elata (Japanese angelica tree) and certain green vegetables . Its chemical formula is C₄₇H₇₄O₁₈, with a molecular weight of 927.08 g/mol and a melting point of 198.5–200.5°C . Structurally, it belongs to the oleanane-type saponins, characterized by a complex aglycone backbone with multiple hydroxyl, ester, and carboxyl groups. Its InChI identifier is InChI=1S/C47H74O18/c1-42(2)14-16-47…, reflecting its stereochemical complexity .
However, its specific pharmacological activities remain less studied compared to other saponins from Aralia elata.
Properties
CAS No. |
155836-04-7 |
|---|---|
Molecular Formula |
C47H74O18 |
Molecular Weight |
927.1 g/mol |
IUPAC Name |
6-[(8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C47H74O18/c1-42(2)14-16-47(41(58)59)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-36(65-38-31(53)28(50)23(49)20-60-38)34(33(55)35(64-40)37(56)57)63-39-32(54)30(52)29(51)24(19-48)61-39/h8,22-36,38-40,48-55H,9-20H2,1-7H3,(H,56,57)(H,58,59) |
InChI Key |
DPXMETKXNWBGRI-UHFFFAOYSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C |
melting_point |
227-230°C |
Other CAS No. |
121521-92-4 |
physical_description |
Solid |
Synonyms |
elatoside A oleanolic acid 3-O-((xylopyranosyl(1-2))(galactopyranosyl(1-3)))glucopyranosiduronic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares Tarasaponin II with structurally related saponins:
¹ UAE: Ultrasound-assisted extraction.
Key Structural Differences :
- This compound and Tarasaponin VI share an oleanane backbone but differ in glycosylation. Tarasaponin VI lacks the 28-O-β-D-glucuronopyranosyl group present in this compound .
- Tarasaponin IV has extended glycosylation (C₅₃H₈₄O₂₃), contributing to its higher molecular weight and osteogenic activity .
This compound
- Limited data on specific bioactivities. Potential roles inferred from structural analogs.
Tarasaponin IV
- Osteogenic Effects : Promotes osteoblast differentiation and mineralization at 0.5–50 µg/mL .
- Mechanism : Upregulates JAK3 and BLNK signaling pathways while suppressing TRPC6 and TCL1A .
Tarasaponin VI
- Anti-Alcoholism: Inhibits ethanol absorption via undefined mechanisms .
Elatoside C
- Anti-Inflammatory : Reduces fMLP-induced neutrophil superoxide generation by inhibiting tyrosine kinase and p47phox membrane translocation .
Araloside C
- Hypoglycemic Activity : Inhibits α-glucosidase (IC₅₀ = 908.5 µmol/L) and enhances insulin sensitivity .
Extraction and Quantification
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


